REACTION_CXSMILES
|
Cl.[NH:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[N:3]1.[CH3:10]O>>[C:7]([C:5]1[CH:6]=[N:2][NH:3][CH:4]=1)([O:9][CH3:10])=[O:8]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 0° C. for 3 hours and at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the brown residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
the product was repeatedly extracted with ether (25×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Mg SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C=1C=NNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.59 g | |
YIELD: PERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |